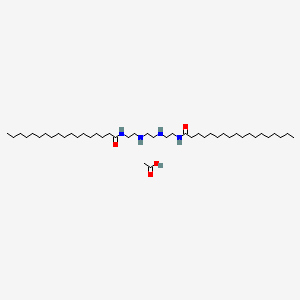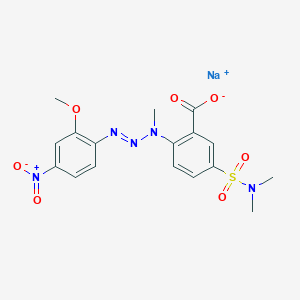
4'-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1'-biphenyl)-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol is a complex organic compound with a unique structure that includes bromine, chlorine, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include 4-bromobenzyl bromide and 4-chlorobenzyl chloride, which undergo a series of reactions to introduce the dimethylamino and methanol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: This compound shares the bromine group but lacks the complex structure of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol.
4-Chlorobenzyl chloride: Similar in having the chlorine group but differs significantly in its overall structure and reactivity.
Uniqueness
4’-Bromo-alpha-(4-chlorophenyl)-alpha-((dimethylamino)methyl)(1,1’-biphenyl)-4-methanol is unique due to its combination of bromine, chlorine, and dimethylamino groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
94113-55-0 |
|---|---|
Molecular Formula |
C22H21BrClNO |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C22H21BrClNO/c1-25(2)15-22(26,19-9-13-21(24)14-10-19)18-7-3-16(4-8-18)17-5-11-20(23)12-6-17/h3-14,26H,15H2,1-2H3 |
InChI Key |
OFFPTPYCGCGSMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


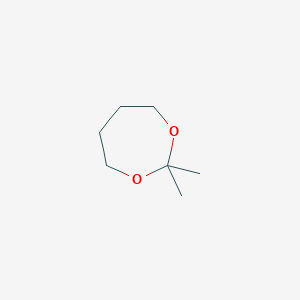



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
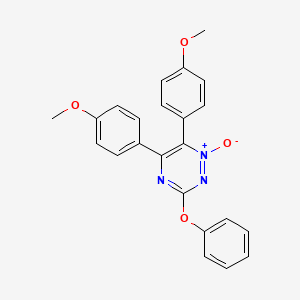
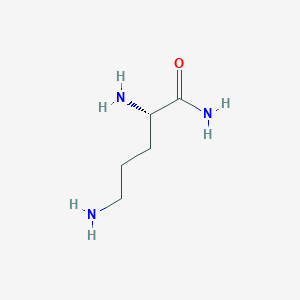
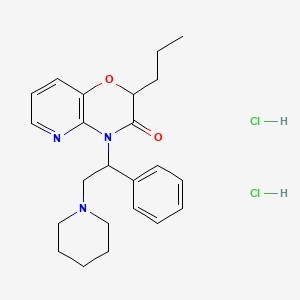
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
